molecular formula C18H19N3O3S B560515 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- CAS No. 280112-24-5

3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-

カタログ番号: B560515
CAS番号: 280112-24-5
分子量: 357.428
InChIキー: QSZAFLFWFQTCJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Quinolinecarboxamide Compounds

Quinolinecarboxamides emerged as a critical class of heterocyclic compounds in the mid-20th century, driven by their structural versatility and pharmacological potential. Early work focused on anti-inflammatory and immunomodulatory properties, exemplified by roquinimex (linomide), a first-generation quinoline-3-carboxamide developed in the 1980s. However, clinical limitations, including pro-inflammatory side effects, spurred the development of second-generation analogues. Structural modifications, such as methylation at the carboxamide side-chain nitrogen, reduced metabolic instability and toxicity. The compound 3-quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- represents a modern iteration, optimized for enhanced binding specificity and reduced off-target effects.

Nomenclature and Systematic Classification

The compound’s IUPAC name reflects its intricate structure:

  • Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents :
    • 1-(2-Methylpropyl) : An isobutyl group at position 1.
    • 4-Hydroxy : A hydroxyl group at position 4.
    • 2-Oxo : A ketone at position 2.
    • N-(5-Methyl-2-thiazolyl) : A thiazole ring substituted with a methyl group at position 5, linked via a carboxamide bond at position 3.

Systematic classification :

Feature Classification
Core structure Quinoline-3-carboxamide
Functional groups Hydroxy, ketone, thiazole
Pharmacological class Small-molecule modulator

Position of the Compound in Quinoline Derivative Research

This compound occupies a niche in oncology and metabolic disease research due to its dual targeting capabilities. Unlike earlier quinolinecarboxamides like tasquinimod, which primarily inhibit angiogenesis via S100A9 binding, this derivative exhibits adenosine monophosphate-activated protein kinase (AMPK) agonism , linking it to metabolic regulation and cancer cell apoptosis. Its structural uniqueness—a thiazole ring replacing traditional aromatic substituents—enhances selectivity for kinase domains while improving solubility.

Significance in Medicinal Chemistry

Quinolinecarboxamides are privileged scaffolds in drug discovery due to their adaptability and broad target engagement. This compound’s significance lies in:

  • Multi-target potential : Combines AMPK activation with HDAC4 modulation, offering synergistic antitumor effects.
  • Enhanced pharmacokinetics : The isobutyl and thiazole groups reduce cytochrome P450-mediated metabolism, extending half-life compared to earlier analogues.
  • Structure-activity relationship (SAR) insights : Demonstrates how minor substituent changes (e.g., thiazole vs. phenyl groups) drastically alter target affinity and efficacy.

Table 1: Comparative Analysis of Key Quinolinecarboxamides

Compound Target Key Modification Clinical Phase
Roquinimex S100A9, TNF-α Unmethylated carboxamide Discontinued
Tasquinimod S100A9, HDAC4 5-Methoxy, CF3-phenyl Phase III
This compound AMPK, HDAC4 Thiazole, isobutyl Preclinical

This compound exemplifies the evolution of quinolinecarboxamides from broad immunomodulators to precision therapies, underscoring their enduring relevance in medicinal chemistry.

特性

IUPAC Name

4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-oxoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-10(2)9-21-13-7-5-4-6-12(13)15(22)14(17(21)24)16(23)20-18-19-8-11(3)25-18/h4-8,10,22H,9H2,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZAFLFWFQTCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include thionyl chloride, isobutylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

化学反応の分析

Nucleophilic Substitution at the 4-Hydroxy Position

The 4-hydroxy group undergoes substitution reactions under acidic or basic conditions. For example:

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form 4-acetoxy derivatives .
  • Sulfonation : Treatment with sulfuric acid yields sulfonated products, enhancing solubility .

Electrophilic Aromatic Substitution (EAS) on the Quinoline Ring

The quinoline backbone undergoes EAS at positions 5, 6, and 8. Halogenation and nitration occur under standard conditions:

  • Chlorination : Reacts with Cl₂/FeCl₃ to introduce Cl at position 5 or 8 .
  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6, confirmed by NMR .

Oxidation Reactions

Controlled oxidation of the 4-hydroxy group forms a ketone, though over-oxidation can degrade the quinoline ring .

Coordination Chemistry Involving the Thiazole Moiety

The thiazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. This property is exploited in catalytic applications .

Key Synthetic Pathways

StepReaction TypeConditionsYieldReference
1Gould-Jacobs Cyclization160–180°C, polyphosphoric acid55–60%
2Hydrolysis of Ester IntermediatesNaOH (aq.), reflux85%
3Thiazole CouplingHATU/DIPEA, DMF, 25°C70%

Comparative Reactivity with Analogues

Compound4-Hydroxy ReactivityThiazole StabilityQuinoline Substitution Sites
TargetHigh (esterification)Moderate5, 6, 8
4-Hydroxyquinoline-3-carboxamideLowHigh6, 7
Thiazole-free QuinolineN/AN/A3, 5, 8
Data aggregated from

Biological Interactions as Chemical Reactions

The compound inhibits enzymes via:

  • Hydrogen bonding : 4-hydroxy and 2-oxo groups interact with catalytic residues .
  • Metal Chelation : Thiazole nitrogen binds Zn²⁺ in metalloproteinases, disrupting function .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
UV LightPhoto-oxidation of thiazole48 hrs
pH 2–3Hydrolysis of carboxamide72 hrs
pH 10–12Quinoline ring degradation24 hrs
Data from

科学的研究の応用

Antimicrobial Activity

Research indicates that quinoline derivatives possess notable antimicrobial properties. The specific compound may exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the quinoline structure can enhance efficacy against resistant strains of bacteria and fungi.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in treating inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis. The mechanism of action is believed to involve modulation of immune responses and reduction of inflammatory mediators in the gastrointestinal tract .

Cancer Treatment

Quinoline derivatives have been studied for their anticancer properties. The specific compound may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cellular signaling pathways essential for cancer proliferation. Preclinical studies have demonstrated promising results in various cancer models.

Case Study 1: Inflammatory Bowel Disease

A study evaluated the efficacy of the compound in a murine model of ulcerative colitis. Results indicated that administration of the compound resulted in significant reductions in colon inflammation and histological damage compared to controls. The compound's ability to stabilize the intestinal barrier was also noted, suggesting potential therapeutic applications in IBD management .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial activity of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent .

作用機序

The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural differences and similarities with related quinolinecarboxamides:

Compound Name / ID Core Structure N1-Substituent Carboxamide Substituent Key Functional Groups
Target Compound 1,2-dihydro-2-oxoquinoline 2-methylpropyl 5-methyl-2-thiazolyl 4-hydroxy
JTE-907 1,2-dihydro-2-oxoquinoline Pentyloxy (C8) Benzo[1,3]dioxolylmethyl 7-methoxy, 8-pentyloxy
Compound 47 1,4-dihydro-4-thioxoquinoline Pentyl 3,5-Dimethyladamantyl 4-thioxo
Compound 67 1,4-dihydro-4-oxo-[1,5]-naphthyridine Pentyl 3,5-Dimethyladamantyl 4-oxo

Key Observations:

  • Core Scaffold: The target compound’s 1,2-dihydro-2-oxoquinoline core differs from 1,4-dihydro-4-oxo/4-thioxo derivatives, which may alter electron distribution and binding pocket interactions .
  • N1-Substituent: The branched 2-methylpropyl group contrasts with linear pentyl or pentyloxy chains in analogues. Branched chains may reduce metabolic oxidation, improving pharmacokinetic stability .
  • Carboxamide Substituent: The 5-methyl-2-thiazolyl group introduces a heterocyclic motif distinct from aryl (JTE-907) or adamantyl (Compound 47) groups. Thiazoles are known for enhancing bioavailability and target selectivity .

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity:

  • JTE-907 exhibits nanomolar affinity for CB2 receptors (Ki: 35.9 nM for human CB2) with >66-fold selectivity over CB1 . Its inverse agonist activity increases cAMP production, contrasting with agonists like Win55212-2 .
  • The 4-hydroxy group could mimic the 8-pentyloxy group in JTE-907, which contributes to CB2 binding . However, the thiazole ring may redirect selectivity toward non-cannabinoid targets (e.g., kinases or inflammatory enzymes).

Synthetic Accessibility:

  • The target compound’s synthesis likely follows established protocols for quinolinecarboxamides, involving acyl chloride intermediates and amine coupling (see for methodology) . The 4-hydroxy group may require protective strategies (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during synthesis .

生物活性

3-Quinolinecarboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of oncology and autoimmune disorders. The compound in focus, 3-quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo- , exhibits promising therapeutic potential. This article reviews its biological activity based on recent studies, including structure-activity relationships (SAR), mechanisms of action, and potential clinical applications.

The molecular structure of the compound includes a quinoline ring system substituted with a thiazole moiety and a hydroxyl group, which are critical for its biological activity. The quinoline framework is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and immune response modulation.

Key Mechanisms:

  • Inhibition of VEGFR-2 : Recent studies indicate that certain quinoline derivatives can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. The compound's structural features may enhance binding affinity to the ATP binding site of VEGFR-2, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Pro-apoptotic Activity : In vitro assays have demonstrated that the compound induces apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as Bax and activating caspases .

Anticancer Activity

Several studies have highlighted the anticancer properties of quinoline derivatives:

  • Cell Viability Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and 1321N1 (astrocytoma). In these assays, concentrations as low as 10 µM showed notable reductions in cell viability .
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic cell death, evidenced by a rise in propidium iodide (PI) positive cells .

Autoimmune Disorders

The compound has also been evaluated for its effects on autoimmune conditions:

  • Experimental Autoimmune Encephalomyelitis (EAE) : In animal models, specifically mice, it demonstrated significant inhibition of disease progression in EAE models. Doses administered resulted in a marked decrease in clinical symptoms compared to control groups .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key findings include:

  • Hydroxyl Substitution : The presence of hydroxyl groups at specific positions enhances binding affinity and biological activity against targeted receptors.
  • Thiazole Moiety : The incorporation of thiazole significantly impacts the pharmacokinetic properties and enhances the efficacy against specific targets like VEGFR-2 .

Summary of Biological Activities

Activity Type Cell Line/Model IC50/Effect Reference
AnticancerMCF-710 µM
Apoptosis1321N1Increased PI positive cells
EAE ModelMiceSignificant symptom reduction

Case Studies

  • Cancer Treatment Study : A study involving the administration of the compound to various cancer cell lines demonstrated its potential as an effective antiproliferative agent. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.
  • Autoimmune Response Modulation : In a controlled experiment using EAE models, treatment with the compound resulted in nearly complete inhibition of clinical symptoms at higher doses (25 mg/kg/day), showcasing its potential for therapeutic use in autoimmune conditions .

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 3-quinolinecarboxamide derivatives in academic settings?

Methodological Answer: Synthesis optimization should focus on coupling agents, solvent systems, and purification techniques. For carboxamide formation, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base is effective for activating carboxylic acids, achieving yields up to 59% under mild conditions (room temperature, 12–16 hours) . Post-synthesis purification via reverse-phase HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) using gradient elution (MeCN/H2O with 0.1% TFA) is critical for isolating unstable derivatives, as demonstrated for compound 8, which degrades in organic solvents .

Q. Q2. How can researchers characterize the structural integrity of 3-quinolinecarboxamide derivatives?

Methodological Answer: Combined spectroscopic and chromatographic methods are essential:

  • NMR : 1^1H and 13^{13}C NMR (e.g., δ 7.2–8.5 ppm for quinoline protons, δ 160–170 ppm for carbonyl carbons) confirm regiochemistry and substituent positions .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., [M+H]+^+ peaks within ±2 ppm accuracy) .
  • HPLC-PDA : Purity assessment (>95%) and stability monitoring under varying pH/temperature .

Advanced Research Questions

Q. Q3. What strategies mitigate stability challenges in 3-quinolinecarboxamide derivatives during storage?

Methodological Answer: Instability often arises from oxidative degradation or hygroscopicity. For example, compound 8 decomposes in organic solvents due to enone system reactivity . Mitigation includes:

  • Storage : Anhydrous conditions (desiccators with silica gel) at -20°C in amber vials.
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) for long-term stability.
  • Real-Time Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC-MS to track degradation pathways .

Q. Q4. How can structure-activity relationships (SAR) guide the design of 3-quinolinecarboxamides with enhanced bioactivity?

Methodological Answer: Key SAR insights:

  • Quinoline Core : Substitution at C-4 (e.g., hydroxyl or oxo groups) enhances hydrogen bonding with biological targets .
  • Thiazole/Thiadiazole Moieties : The 5-methyl-2-thiazolyl group improves solubility and π-π stacking interactions, as seen in antiviral derivatives targeting viral polymerases .
  • Alkyl Side Chains : Isobutyl (2-methylpropyl) groups at N-1 increase lipophilicity, correlating with blood-brain barrier penetration in CNS-targeted analogs .

Q. Q5. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Contradictions often stem from polymorphic forms or assay variability. For example, polymorphism in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide alters analgesic efficacy by >50% due to crystal packing differences . Resolution strategies:

  • Polymorph Screening : X-ray crystallography or DSC (differential scanning calorimetry) to identify dominant forms.
  • Standardized Assays : Use WHO-recommended protocols (e.g., microbroth dilution for MIC determination) to minimize inter-lab variability .

Q. Q6. What mechanistic insights exist for 3-quinolinecarboxamides in antiviral research?

Methodological Answer: Studies on bovine viral diarrhea virus (BVDV) reveal that 2-(2-furanyl)-N-(6-methyl-2-benzothiazolyl)-4-quinolinecarboxamide inhibits viral RNA replication by targeting the NS5B polymerase, with IC50_{50} values <1 μM . Mechanistic validation requires:

  • Enzyme Assays : Fluorescence-polarization-based polymerase activity tests.
  • Resistance Profiling : Serial passage experiments to identify mutation hotspots (e.g., GAA codon shifts in NS5B) .

Q. Q7. How can researchers address impurities in 3-quinolinecarboxamide batches during preclinical development?

Methodological Answer: Impurity profiling follows ICH Q3A/B guidelines:

  • HPLC-UV/HRMS : Detect and quantify impurities (e.g., desfluoro analogs at 0.1–0.5% levels) .
  • Synthetic Controls : Use reference standards like 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (EP Impurity B) for calibration .

Q. Q8. What methodologies are recommended for toxicity profiling of 3-quinolinecarboxamides?

Methodological Answer: Despite limited toxicology data in public domains, prioritize:

  • In Silico Tools : ProTox-II for predicting hepatotoxicity (e.g., CYP3A4 inhibition risk).
  • In Vitro Assays : Ames test (+/- S9 metabolic activation) for mutagenicity; neutral red uptake for cytotoxicity (IC50_{50} vs. HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarboxamide, 1,2-dihydro-4-hydroxy-1-(2-methylpropyl)-N-(5-methyl-2-thiazolyl)-2-oxo-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。